3-[(3,3-Difluorocyclobutyl)methoxy]azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine is a chemical compound with the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This compound is characterized by the presence of a difluorocyclobutyl group attached to an azetidine ring via a methoxy linkage. It is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 3-[(3,3-Difluorocyclobutyl)methoxy]azetidine typically involves the reaction of 3,3-difluorocyclobutanol with azetidine in the presence of a suitable base and solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(3,3-Difluorocyclobutyl)methoxy]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclobutyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
3-[(3,3-Difluorocyclobutyl)methoxy]azetidine can be compared with other similar compounds, such as:
(3,3-Difluorocyclobutyl)methanol: This compound shares the difluorocyclobutyl group but differs in the functional group attached to it.
3,4-Dimethoxyphenethylamine: Although structurally different, this compound also contains methoxy groups and is used in various chemical and biological studies
The uniqueness of this compound lies in its combination of the difluorocyclobutyl group and the azetidine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H13F2NO |
---|---|
Molekulargewicht |
177.19 g/mol |
IUPAC-Name |
3-[(3,3-difluorocyclobutyl)methoxy]azetidine |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)1-6(2-8)5-12-7-3-11-4-7/h6-7,11H,1-5H2 |
InChI-Schlüssel |
IYKFZLLSFKUPQB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(F)F)COC2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.